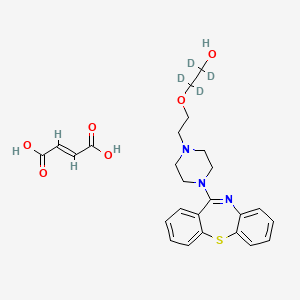

Fumarate de quétiapine D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

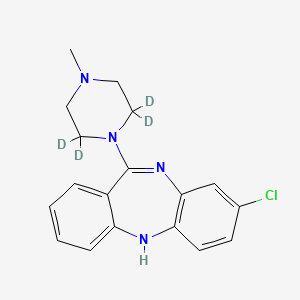

La quétiapine (fumarate de D4) est un antipsychotique atypique principalement utilisé pour traiter la schizophrénie, le trouble bipolaire et le trouble dépressif majeur . Elle est connue pour sa capacité à cibler les symptômes positifs et négatifs de la schizophrénie et est souvent utilisée comme somnifère en raison de ses effets sédatifs . La quétiapine a été développée en 1985 et approuvée pour un usage médical aux États-Unis en 1997 .

Applications De Recherche Scientifique

Quetiapine (D4 fumarate) has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on neurotransmitter systems and receptor binding profiles.

Industry: Utilized in the pharmaceutical industry for the production of antipsychotic medications.

Mécanisme D'action

Le mécanisme d’action exact de la quétiapine n’est pas entièrement compris, mais on pense qu’elle agit en bloquant un certain nombre de récepteurs, notamment ceux de la sérotonine et de la dopamine . Les effets de la quétiapine dans la schizophrénie sont censés résulter de l’antagonisme des récepteurs de la dopamine de type 2 (D2) et de la sérotonine 2A (5HT2A) . Ses effets dans la dépression bipolaire et la dépression majeure peuvent être dus à la liaison du médicament ou de son métabolite au transporteur de la noradrénaline .

Analyse Biochimique

Biochemical Properties

Quetiapine D4 Fumarate interacts with various enzymes and proteins. It has a notable in vivo receptor-occupancy profile and exerts antagonistic actions at histamine receptors . The metabolism of Quetiapine D4 Fumarate is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation .

Cellular Effects

Quetiapine D4 Fumarate has demonstrated a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It influences cell function by interacting with various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors .

Molecular Mechanism

The exact mechanism of action of Quetiapine D4 Fumarate is not fully understood. It is known to exert its effects at the molecular level through various interactions. For instance, it has antagonist activity at histamine receptors, which likely contribute to its sedative effects . It also has notable interactions with dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, Quetiapine D4 Fumarate demonstrates dose-dependent clinical efficacy . The half-life of the parent compound is approximately 7 hours , indicating its stability over time

Dosage Effects in Animal Models

In animal models, the effects of Quetiapine D4 Fumarate vary with different dosages . The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of Quetiapine D4 Fumarate was 20 mg·kg-1 and 100 mg·kg-1, respectively .

Metabolic Pathways

Quetiapine D4 Fumarate is involved in various metabolic pathways. It is predominantly metabolized by cytochrome P450 (CYP) 3A4 to an inactive sulfoxide metabolite and also participates in the metabolism of its active metabolite, N-desalkyl quetiapine .

Transport and Distribution

Quetiapine D4 Fumarate is rapidly absorbed after oral administration, with the time to peak plasma concentration ranging from 1 to 2 hours . It is approximately 83% bound to serum proteins , suggesting its distribution within cells and tissues.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la quétiapine implique la réaction de la 11-chlorodibenzo[b,f][1,4]thiazépine avec le 2-(2-chloroéthoxy)éthanol en présence d’une base . La réaction est généralement réalisée dans des solvants organiques polaires ou aprotiques . L’intermédiaire clé dans ce processus est la 11-chlorodibenzo[b,f][1,4]thiazépine .

Méthodes de production industrielle : La production industrielle du fumarate de quétiapine implique la même voie de synthèse, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification afin de garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La quétiapine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l’hydroxyde de sodium ou le carbonate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la quétiapine N-oxyde, le composé B apparenté à la quétiapine et le composé G apparenté à la quétiapine .

4. Applications de la recherche scientifique

La quétiapine (fumarate de D4) a un large éventail d’applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

La quétiapine est souvent comparée à d’autres antipsychotiques atypiques tels que la clozapine, l’olanzapine, la rispéridone, la ziprasidone, la paliperidone et l’aripiprazole .

Unicité :

Effets secondaires : La quétiapine produit moins d’effets parkinsoniens que la paliperidone, l’aripiprazole, la ziprasidone, la rispéridone et l’olanzapine.

Composés similaires :

- Clozapine

- Olanzapine

- Rispéridone

- Ziprasidone

- Paliperidone

- Aripiprazole

Propriétés

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-SQGQDMBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.